Potassium 4-((4-fluorophenoxy)methyl)benzoate
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Overview
Description
Potassium 4-((4-fluorophenoxy)methyl)benzoate is a chemical compound with the molecular formula C14H10FKO3 and a molecular weight of 284.32 g/molThis compound is used primarily as a research chemical and is known for its fluorinated aromatic structure, which makes it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-((4-fluorophenoxy)methyl)benzoate typically involves the reaction of 4-[(4-fluorophenoxy)methyl]benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the benzoic acid derivative is neutralized by the potassium hydroxide to form the potassium salt.
Industrial Production Methods
The process would likely involve the use of industrial reactors and purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-((4-fluorophenoxy)methyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoate moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the benzoate moiety .
Scientific Research Applications
Potassium 4-((4-fluorophenoxy)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated aromatic compounds and their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials that require fluorinated aromatic structures.
Mechanism of Action
The mechanism of action of Potassium 4-((4-fluorophenoxy)methyl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the fluorinated aromatic structure can interact with enzymes or receptors, potentially altering their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenoxy)methyl]benzoate
- 4-[(4-bromophenoxy)methyl]benzoate
- 4-[(4-methylphenoxy)methyl]benzoate
Uniqueness
Potassium 4-((4-fluorophenoxy)methyl)benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s interactions in biological systems, making it a valuable tool in research.
Properties
IUPAC Name |
potassium;4-[(4-fluorophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3.K/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBKLYYHVXZNTH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FKO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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